![molecular formula C8H11F9OSi B14387413 Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane CAS No. 89660-60-6](/img/structure/B14387413.png)
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane is a specialized organosilicon compound characterized by the presence of a nonafluoropentyl group attached to a silane moiety. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These attributes make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane typically involves the reaction of nonafluoropentanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of nonafluoropentanol is replaced by the trimethylsilyl group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby optimizing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and nonafluoropentanol.
Condensation: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases
Condensation: Catalysts like tin or titanium compounds
Substitution: Reagents such as halides or organometallic compounds
Major Products Formed
Hydrolysis: Silanols and nonafluoropentanol
Condensation: Silicone polymers
Substitution: Various organosilicon derivatives
Wissenschaftliche Forschungsanwendungen
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a protective group for alcohols.
Biology: Employed in surface modification of biomaterials to enhance their hydrophobicity and biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its stability and compatibility with various drug molecules.
Industry: Utilized in the production of high-performance coatings, sealants, and adhesives due to its excellent thermal and chemical resistance.
Wirkmechanismus
The mechanism of action of Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane primarily involves its ability to form stable siloxane bonds and its interaction with various substrates through hydrophobic interactions. The nonafluoropentyl group imparts unique properties such as low surface energy and high chemical resistance, making it effective in modifying surfaces and enhancing the performance of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: Similar in structure but lack the fluorinated group, resulting in different chemical properties.
Fluorinated silanes: Compounds like perfluorooctylsilane share the fluorinated group but differ in chain length and specific applications.
Uniqueness
Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane is unique due to its combination of a trimethylsilyl group and a nonafluoropentyl group, which provides a balance of hydrophobicity, thermal stability, and chemical resistance. This makes it particularly valuable in applications requiring durable and high-performance materials.
Eigenschaften
CAS-Nummer |
89660-60-6 |
|---|---|
Molekularformel |
C8H11F9OSi |
Molekulargewicht |
322.24 g/mol |
IUPAC-Name |
trimethyl(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)silane |
InChI |
InChI=1S/C8H11F9OSi/c1-19(2,3)18-4-5(9,10)6(11,12)7(13,14)8(15,16)17/h4H2,1-3H3 |
InChI-Schlüssel |
OWOOOTRKWIVQKN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



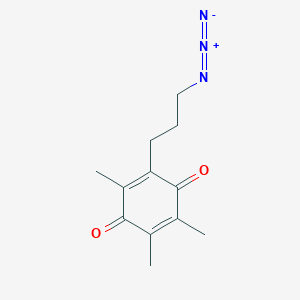

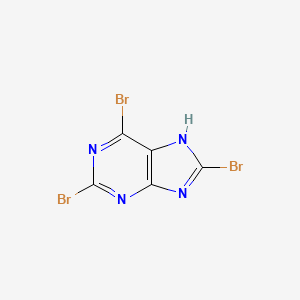
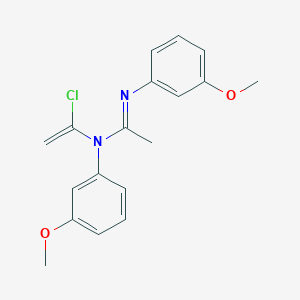
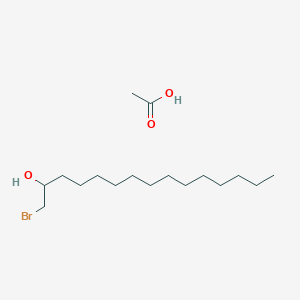

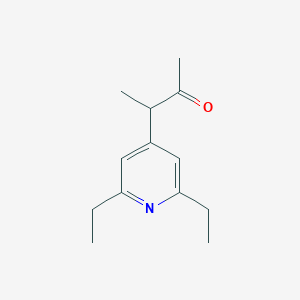
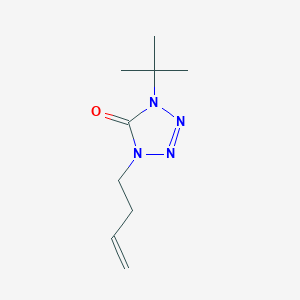
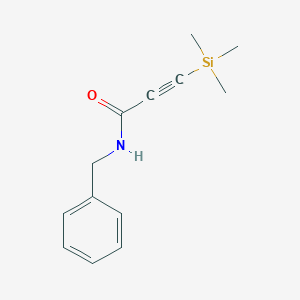
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
